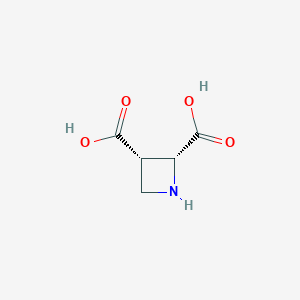
(2R,3S)-azetidine-2,3-dicarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-azetidine-2,3-dicarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Azetidine-2,3-Dicarboxylic Acid
The synthesis of ADC involves stereocontrolled methods that yield various stereoisomers, namely L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC. These isomers have been synthesized through distinct strategies that allow for the selective formation of cis and trans configurations. The synthetic pathways typically involve reactions such as N-alkylation and chlorination, followed by cyclization to form the azetidine ring structure.
Table 1: Summary of Synthetic Pathways for ADC Isomers
| Isomer | Synthetic Methodology | Yield (%) |
|---|---|---|
| L-trans-ADC | N-alkylation with t-butylbromoacetate | 60 |
| L-cis-ADC | Electrocyclic reaction followed by ion-exchange | Good yield |
| D-trans-ADC | Cyano azetidine conversion to ethyl ester | 75 |
| D-cis-ADC | Similar pathway as D-trans with minor modifications | Good yield |
Pharmacological Evaluation
The pharmacological properties of ADC have been evaluated primarily through binding assays and electrophysiological studies at NMDA receptors. The NMDA receptor is a subtype of glutamate receptors that play crucial roles in synaptic plasticity and memory function.
Key Findings:
- Binding Affinity: L-trans-ADC demonstrated the highest affinity for NMDA receptors with a Ki value of 10 μM, while D-cis-ADC showed a Ki value of 21 μM. In contrast, L-cis-ADC and D-trans-ADC exhibited significantly lower affinities (>100 μM) .
- Agonist Activity: Functional assays revealed that only L-trans-ADC effectively activates NMDA receptor subtypes NR1/NR2A-D, with the highest potency observed at NR1/NR2D (EC50 = 50 μM). Other isomers were less effective or inactive at certain subtypes .
Table 2: Pharmacological Properties of ADC Isomers
| Isomer | Binding Affinity Ki (μM) | EC50 at NR1/NR2D (μM) | Agonist Activity |
|---|---|---|---|
| L-trans-ADC | 10 | 50 | High |
| L-cis-ADC | >100 | >1000 | None |
| D-trans-ADC | 90 | Medium-range | Partial |
| D-cis-ADC | 21 | 230 | Partial |
Therapeutic Applications
The unique properties of ADC make it a candidate for various therapeutic applications:
3.1 Neurological Disorders
Due to its interaction with NMDA receptors, ADC may have potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of glutamate signaling is critical in these conditions.
3.2 Anticonvulsant Activity
Research has indicated that certain analogs of azetidine derivatives exhibit anticonvulsant properties, suggesting a role for ADC in epilepsy treatment .
3.3 Anticancer Research
Recent studies have explored the potential anticancer effects of azetidine derivatives, including ADC. These compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
属性
CAS 编号 |
147332-13-6 |
|---|---|
分子式 |
C5H7NO4 |
分子量 |
145.11 g/mol |
IUPAC 名称 |
(2R,3S)-azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |
InChI 键 |
BLLPFMQOLSYTBX-STHAYSLISA-N |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
手性 SMILES |
C1[C@@H]([C@@H](N1)C(=O)O)C(=O)O |
规范 SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
同义词 |
2,3-Azetidinedicarboxylicacid,(2R-cis)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















